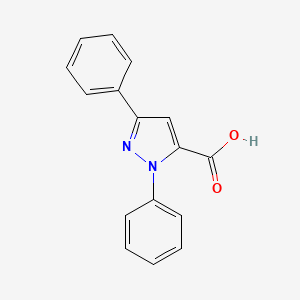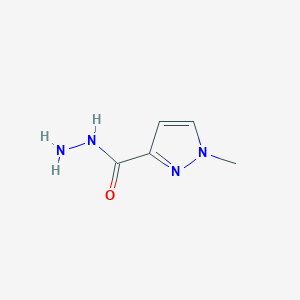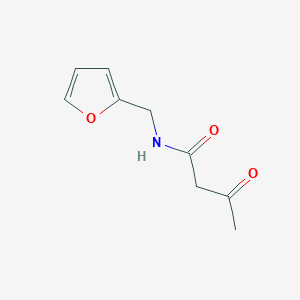
1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1,3-Diphenyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the carboxylic acid group allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the provided studies, various synthetic routes have been explored to create different pyrazole derivatives. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of 1H-pyrazole-3-carboxamide with a good yield of 69% . Another study reports the synthesis of a novel pyrazole derivative through a cyclocondensation reaction of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of functionalized compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a dihydro-1H-pyrazole carbothioic O-acid derivative was determined to crystallize in the trigonal space group, with the crystal packing stabilized by intermolecular hydrogen bonds . Another study confirmed the structure of a pyrazole carboxamide derivative by single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of pyrazole derivatives.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which can be used to further modify the molecule or study its reactivity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates yields a range of N-substituted pyrazole carboxamides and carbohydrazides . Another study describes the functionalization reactions of 1H-pyrazole-3-carboxylic acid with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are crucial for the development of new compounds with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the nonlinear optical properties of a pyrazole derivative were attributed to the small energy gap between the frontier molecular orbitals . The thermal decomposition of another pyrazole derivative was studied using thermogravimetric analysis, providing insights into its stability . Additionally, the electronic structures and molecular geometries of these compounds are often optimized using computational methods such as DFT, which helps in predicting their reactivity and interactions .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Pyrazole Derivatives
- Field : Organic Chemistry
- Application Summary : Pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole, are synthesized for various applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Method of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The synthesis of pyrazole derivatives has led to the development of a wide range of pharmacologically active compounds .
-
One-Pot Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile
- Field : Organic Chemistry
- Application Summary : This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles). This precursor will pave the way for the synthesis of various medicinally important valuable compounds .
- Method of Application : One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .
- Results : The method is metal-free, cost-effective, atom efficiency with excellent yield (98–99%) .
-
Insecticidal Compounds
- Field : Agrochemistry
- Application Summary : 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, a derivative of 1,3-diphenyl-1H-pyrazole, is produced as an insecticidal compound .
- Method of Application : The specific method of synthesis is not mentioned, but it likely involves standard organic synthesis techniques .
- Results : The compound is used as an insecticide, although specific results or effectiveness data are not provided .
-
Pharmaceutical Applications
- Field : Medicinal Chemistry
- Application Summary : Nitrile functional groups, which can be synthesized from 1,3-diphenyl-1H-pyrazole derivatives, are found to be active pharmacophores . They are used in the synthesis of various medicinally important compounds .
- Method of Application : The synthesis of cyanides from aldehydes to nitriles using hydroxylamine .
- Results : The increasing number of structural advances of nitrile-containing agents offer insight into the binding of small molecule inhibitors .
-
Organometallic Chemistry
- Field : Organometallic Chemistry
- Application Summary : Pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole, are used in organometallic chemistry . They can act as ligands for metal ions, forming complexes that have various applications .
- Method of Application : The specific method of synthesis is not mentioned, but it likely involves standard organic synthesis techniques .
- Results : The formation of these complexes can lead to new materials with unique properties .
-
Coordination Chemistry
- Field : Coordination Chemistry
- Application Summary : Pyrazole derivatives are used in coordination chemistry . They can coordinate with metal ions to form complexes .
- Method of Application : The specific method of synthesis is not mentioned, but it likely involves standard organic synthesis techniques .
- Results : The formation of these complexes can lead to new materials with unique properties .
Safety And Hazards
Zukünftige Richtungen
Pyrazoles, including 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has increased since the early 1990s, and they are often used as scaffolds in the synthesis of bioactive chemicals .
Eigenschaften
IUPAC Name |
2,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRARAAONIFSAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359998 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
964-42-1 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)









![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
